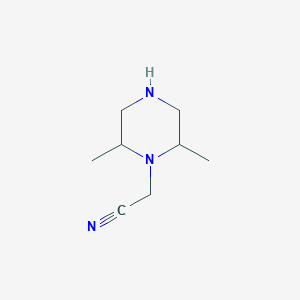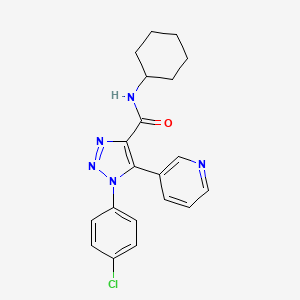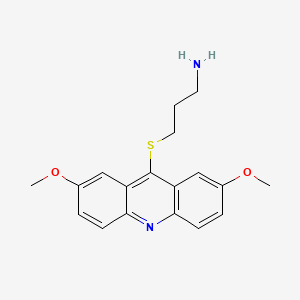![molecular formula C9H10N2O B2528641 2-(イミダゾ[1,2-a]ピリジン-2-イル)エタノール CAS No. 21755-54-4](/img/structure/B2528641.png)
2-(イミダゾ[1,2-a]ピリジン-2-イル)エタノール
概要
説明
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring system attached to an ethanol group
科学的研究の応用
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 2-(imidazo[1,2-a]pyridin-2-yl)ethanol belongs, have been recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazo[1,2-a]pyridines have been found to show a broad range of chemical and biological properties .
Action Environment
The synthesis of 2-arylimidazo[1,2-a]pyridines, a related class of compounds, has been reported to be carried out under environmentally friendly conditions .
生化学分析
Cellular Effects
Related imidazo[1,2-a]pyridine derivatives have shown antimicrobial potency against a panel of bacterial and fungal pathogens .
Molecular Mechanism
Related imidazo[1,2-a]pyridine derivatives have been found to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are key enzymes in various biochemical pathways .
Temporal Effects in Laboratory Settings
Related iron (II) complexes of imidazo[1,2-a]pyridine derivatives are known to undergo thermal spin-crossover equilibria on cooling .
Metabolic Pathways
Related imidazo[1,2-a]pyridine derivatives have been found to inhibit key enzymes in various biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol typically involves the cyclization of 2-aminopyridine with α-haloketones or α-haloesters. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . This reaction yields the imidazo[1,2-a]pyridine core, which can then be further functionalized to introduce the ethanol group.
Industrial Production Methods
Industrial production of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The hydrogen atoms on the imidazo[1,2-a]pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 2-(Imidazo[1,2-a]pyridin-3-yl)ethanol
- 2-(Imidazo[1,2-a]pyrimidin-2-yl)ethanol
- 2-(Imidazo[1,2-a]quinolin-2-yl)ethanol
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)ethanol is unique due to its specific ring structure and the presence of the ethanol group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for diverse applications .
特性
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-6-4-8-7-11-5-2-1-3-9(11)10-8/h1-3,5,7,12H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLPDCMGZSJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)





![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)

![3-{[1-(2-methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2528578.png)


